REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=O)=[CH:4][CH:3]=1.C(Cl)(=O)C1C=CC=CC=1.[Cl:20][C:21]1[CH:27]=[CH:26][C:24]([NH2:25])=[CH:23][CH:22]=1>[Cl-].[Cl-].[Zn+2].S(Cl)(Cl)=O>[NH2:25][C:24]1[CH:26]=[CH:27][C:21]([Cl:20])=[CH:22][C:23]=1[C:6]([C:5]1[CH:4]=[CH:3][C:2]([Cl:1])=[CH:10][CH:9]=1)=[O:8] |f:3.4.5|
|
Name
|
|
Quantity
|
21 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C(=O)O)C=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)Cl
|
Name
|
|
Quantity
|
6.3 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(N)C=C1
|
Name
|
|
Quantity
|
8.5 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Cl-].[Zn+2]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
180 °C
|
Type
|
CUSTOM
|
Details
|
the mixture stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
were heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
CUSTOM
|
Details
|
to give a clear solution
|
Type
|
CUSTOM
|
Details
|
Removal of the excess of thionyl chloride under reduced pressure
|
Type
|
CUSTOM
|
Details
|
obtained white solid
|
Type
|
CUSTOM
|
Details
|
immediately used for the next reaction
|
Type
|
ADDITION
|
Details
|
was added in portions
|
Type
|
TEMPERATURE
|
Details
|
The temperature was gradually increased to about 205° C.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 120° C.
|
Type
|
ADDITION
|
Details
|
60 ml of 3NHCl was added
|
Type
|
TEMPERATURE
|
Details
|
heated to reflux
|
Type
|
CUSTOM
|
Details
|
The hot acid layer was decanted
|
Type
|
DISSOLUTION
|
Details
|
The water-insoluble residue was dissolved in 80 ml of 70% sulfuric acid
|
Type
|
TEMPERATURE
|
Details
|
reflux for 8 h
|
Duration
|
8 h
|
Type
|
TEMPERATURE
|
Details
|
after cooling
|
Type
|
ADDITION
|
Details
|
poured into a large amount of ice water
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Type
|
CUSTOM
|
Details
|
the residue was crystallized from 95% ethanol
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=O)C2=CC=C(C=C2)Cl)C=C(C=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.1 g | |
YIELD: PERCENTYIELD | 38.5% | |
YIELD: CALCULATEDPERCENTYIELD | 38.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |